molecular formula C8H13ClO B8399276 1-Chloro-5-hydroxy-5-methyl-6-heptyne

1-Chloro-5-hydroxy-5-methyl-6-heptyne

Cat. No.: B8399276
M. Wt: 160.64 g/mol
InChI Key: VPOYRBWHIIJGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-5-hydroxy-5-methyl-6-heptyne is a useful research compound. Its molecular formula is C8H13ClO and its molecular weight is 160.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

7-chloro-3-methylhept-1-yn-3-ol

InChI

InChI=1S/C8H13ClO/c1-3-8(2,10)6-4-5-7-9/h1,10H,4-7H2,2H3

InChI Key

VPOYRBWHIIJGOG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCl)(C#C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 g (2.17 mol) of lithium acetylide in the form of the ethylenediamine complex were suspended in 800 ml of dry dioxane and, while stirring vigorously and cooling in ice, 269.2 g (2.0 mol) of 1-chloro-5-hexanone were rapidly added dropwise, during which the temperature rose to 48° C. The exothermic reaction was allowed to subside while stirring for 3 hours without further external cooling, 500 ml of water were cautiously added, the mixture was filtered, most of the dioxane was distilled off under reduced pressure, the aqueous phase was extracted exhaustively with chloroform, the extract was dried over sodium sulfate, the solvent was evaporated off under reduced pressure, and the residue was subjected to fractional distillation.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
269.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

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